molecular formula C9H10ClNO3 B2442639 ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate CAS No. 1393540-37-8

ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate

Cat. No.: B2442639
CAS No.: 1393540-37-8
M. Wt: 215.63
InChI Key: LNZDOFIQSPXDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . . This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a hydroxyl group, as well as an ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-(5-chloro-6-oxo-1H-pyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-14-8(12)4-6-3-7(10)9(13)11-5-6/h3,5H,2,4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZDOFIQSPXDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC(=O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate typically involves the reaction of 5-chloro-6-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Conditions Reagents Products Applications
Acidic (HCl, H₂SO₄)Aqueous acid, reflux2-(5-Chloro-6-hydroxypyridin-3-yl)acetic acidPrecursor for amide synthesis
Basic (NaOH/KOH)Aqueous base, room tempSodium/potassium salt of carboxylic acidWater-soluble intermediates

Hydrolysis is critical for modifying solubility or introducing reactive carboxyl groups for further derivatization.

Oxidation Reactions

The hydroxyl group on the pyridine ring is susceptible to oxidation, producing ketones or aldehydes:

Oxidizing Agent Conditions Product Yield Notes
Potassium permanganateAcidic aqueous solution5-Chloro-6-oxopyridin-3-ylacetic acid75–85%Requires controlled pH to avoid overoxidation
Chromium trioxideDichloromethane, reflux5-Chloro-6-oxopyridin-3-ylacetaldehyde60–70%Limited by ester stability under harsh conditions

Oxidation products are valuable intermediates in synthesizing heterocyclic pharmaceuticals.

Reduction Reactions

The ester and hydroxyl groups can be selectively reduced:

Reducing Agent Conditions Product Selectivity
Lithium aluminum hydrideAnhydrous THF, 0°C → RT2-(5-Chloro-6-hydroxypyridin-3-yl)ethanolEster → alcohol; preserves Cl
Hydrogen (H₂/Pd-C)Ethanol, 50°C, 3 atm2-(5-Chloro-6-hydroxypyridin-3-yl)ethaneFull reduction of ester to ethyl

Reduction pathways enable access to alcohols or alkanes for material science applications.

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles, enabling structural diversification:

Nucleophile Conditions Product Catalyst/Base
Ammonia (NH₃)Ethanol, 80°C2-(5-Amino-6-hydroxypyridin-3-yl)acetateK₂CO₃
Thiophenol (C₆H₅SH)DMF, 100°C2-(5-Phenylthio-6-hydroxypyridin-3-yl)acetateCuI
Sodium methoxide (NaOMe)Methanol, reflux2-(5-Methoxy-6-hydroxypyridin-3-yl)acetateNone

Substitution reactions are pivotal for synthesizing analogs with enhanced bioactivity or modified electronic properties .

Esterification and Transesterification

The ethyl ester can be exchanged with other alcohols:

Alcohol Conditions Product Catalyst
MethanolH₂SO₄, refluxMthis compoundSulfuric acid
Benzyl alcoholTi(OiPr)₄, toluene, 110°CBenzyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetateTitanium isopropoxide

Transesterification expands solvent compatibility or introduces protective groups for multistep syntheses.

Complexation and Chelation

The hydroxyl and pyridine nitrogen participate in metal coordination:

Metal Salt Conditions Complex Structure Application
Cu(II) acetateEthanol, RTCu(II)-pyridinolate complexCatalysis in oxidation reactions
Fe(III) chlorideAqueous solutionFe(III)-chloride-hydroxypyridine adductMagnetic materials research

Metal complexes are explored for catalytic and materials science applications.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules
Ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the creation of more complex derivatives.

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
  • Reduction : The compound can be reduced to yield the corresponding alcohol using lithium aluminum hydride.
  • Substitution Reactions : The chlorine atom can be replaced with nucleophiles such as amines or thiols, leading to the formation of various derivatives that may have enhanced properties for specific applications.

Biological Applications

2. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Case Study : A study evaluating this compound's efficacy revealed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

3. Antiparasitic Potential
The structural similarities of this compound to known antiparasitic agents suggest it may possess similar activities. Investigations into its effects on Trypanosoma cruzi, the causative agent of Chagas disease, indicate that it may inhibit growth in vitro.

  • Case Study : In animal models infected with T. cruzi, treatment with this compound resulted in reduced parasitemia levels, highlighting its therapeutic promise.

Industrial Applications

4. Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties facilitate various chemical reactions essential for creating high-performance materials.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine substituents on the pyridine ring play crucial roles in its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical processes, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.

Biological Activity

Ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes current research findings, case studies, and comparative analyses to elucidate its biological activity.

Chemical Structure and Properties

This compound features a pyridine ring with hydroxyl and chloro substituents, contributing to its unique chemical reactivity and biological properties. The presence of the chloro group is significant as it may influence the compound's interaction with biological targets compared to similar compounds lacking this feature.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain microbial enzymes, showcasing potential antimicrobial properties . This mechanism aligns with findings from other studies indicating that compounds with similar structures can exhibit significant antimicrobial effects against various pathogens.

Antimicrobial Activity

Research has indicated that this compound displays notable antimicrobial activity. In vitro studies have shown efficacy against a range of bacterial strains, suggesting its potential use in treating infections. For instance, comparative analyses revealed that this compound outperformed several traditional antibiotics in specific assays, highlighting its therapeutic promise.

Antiparasitic Potential

The compound's structural similarities to known antiparasitic agents suggest it may possess similar activities. In particular, investigations into its effects on Trypanosoma cruzi—the causative agent of Chagas disease—indicate that it may inhibit growth in vitro, warranting further exploration as a potential treatment option .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, supporting its development as a novel antimicrobial agent.
  • Antiparasitic Activity : In animal models infected with T. cruzi, administration of this compound resulted in reduced parasitemia levels after treatment, indicating its potential as an effective antiparasitic compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(6-hydroxy-pyridin-3-yl)acetateHydroxypyridine without chlorineLacks halogen substitution; different reactivity
Ethyl (6-amino-5-hydroxypyridin-3-YL)acetateContains an amino group instead of a chloro groupAlters substitution reactions and biological effects
5-Bromo-6-hydroxypyridin-3-olBromine instead of chlorineDifferent halogen may influence biological activity

This table illustrates how the presence or absence of specific substituents can significantly impact the biological activity and reactivity of these compounds.

Future Directions

While initial findings are promising, further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Comprehensive pharmacokinetic studies and clinical trials will be necessary to evaluate its safety and efficacy in humans.

Q & A

Q. Methodological Answer :

  • NMR : Confirm substitution patterns (e.g., δ 6.8–7.2 ppm for pyridin-3-yl protons) and ester group (δ 4.1–4.3 ppm for –OCH2–) .
  • FTIR : Identify hydroxyl (3200–3400 cm⁻¹) and ester C=O (1730–1750 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 230.04 (calculated for C9H10ClNO3) .

Advanced Question : How can crystallographic data resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria)? Methodological Answer :

  • Perform single-crystal X-ray diffraction to determine bond lengths and angles (e.g., C–O vs. C=O distances) .
  • Compare experimental data with computational models (e.g., Gaussian or ORCA software) .

Basic Question: What are the stability considerations for this compound under laboratory conditions?

Q. Methodological Answer :

  • Storage : Keep in dark, airtight containers at –20°C to prevent hydrolysis of the ester group .
  • pH Sensitivity : Avoid aqueous solutions with pH > 8, as the hydroxyl group may deprotonate, altering reactivity .

Advanced Question : How do temperature and solvent polarity affect degradation kinetics? Methodological Answer :

  • Conduct accelerated stability studies (40–60°C, 75% RH) and analyze degradation products via LC-MS .
  • Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Basic Question: What in vitro assays are suitable for evaluating biological activity?

Q. Methodological Answer :

  • Enzyme inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .

Advanced Question : How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency? Methodological Answer :

  • Modify the pyridine ring (e.g., introduce electron-withdrawing groups at C-5) and compare activity using molecular docking (AutoDock Vina) .
  • Synthesize and test derivatives with varied ester groups (e.g., methyl, propyl) to assess lipophilicity effects .

Basic Question: How can analytical methods resolve contradictions in reported solubility data?

Q. Methodological Answer :

  • Perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using shake-flask methods .
  • Validate results with HPLC-UV (λ = 254 nm) against calibration curves .

Advanced Question : What statistical approaches address variability in replicate measurements? Methodological Answer :

  • Apply Grubbs’ test to identify outliers and use mixed-effects models to account for inter-lab variability .

Basic Question: What ethical guidelines apply to handling this compound in collaborative research?

Q. Methodological Answer :

  • Follow GLP protocols for waste disposal to prevent environmental contamination .
  • Ensure compliance with institutional safety reviews (e.g., fume hood use, PPE requirements) .

Advanced Question : How do international collaborations reconcile differing ethical standards for hazardous material transfer? Methodological Answer :

  • Adopt UN Globally Harmonized System (GHS) classifications for labeling and SDS harmonization .
  • Draft Material Transfer Agreements (MTAs) specifying liability and disposal responsibilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.